molecular formula C22H23NO B2446460 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one CAS No. 1797740-57-8

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one

Katalognummer: B2446460
CAS-Nummer: 1797740-57-8
Molekulargewicht: 317.432
InChI-Schlüssel: ITBOSDUVOMQVMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one is a chemical compound of significant interest in medicinal chemistry research due to its hybrid molecular architecture. It features an 8-azabicyclo[3.2.1]octane core, a structure recognized as the tropane skeleton . This nucleus is found in a range of bioactive molecules, including the muscarinic antagonist and dopamine reuptake inhibitor benztropine (3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane) . The specific presence of a double bond in the 2-en position of the bicyclic system may influence the molecule's conformation and its interaction with biological targets. The 3,3-diphenylpropan-1-one moiety, attached to the nitrogen of the azabicyclic system, is a key pharmacophoric element. The diphenylmethyl group is a common feature in compounds that modulate central nervous system targets, such as the aforementioned benztropine . Researchers are investigating this compound and its analogs primarily for their potential as probes in neuropharmacological studies. Its structure suggests possible activity as a ligand for various neurotransmitter transporters or receptors, including those for dopamine, histamine, or muscarinic acetylcholine . Furthermore, substituted amide derivatives of similar bicyclic scaffolds are also being explored for the treatment of immune and inflammatory diseases, indicating the broad research utility of this chemical class . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use.

Eigenschaften

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-22(23-19-12-7-13-20(23)15-14-19)16-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,19-21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBOSDUVOMQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{8-azabicyclo[321]oct-2-en-8-yl}-3,3-diphenylpropan-1-one is unique due to its specific bicyclic structure and the presence of diphenylpropanone moiety

Biologische Aktivität

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one is a member of the azabicyclic class of organic compounds, which are known for their diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22NC_{19}H_{22}N with a molecular weight of approximately 274.39 g/mol. The structure features a bicyclic framework that is characteristic of tropane alkaloids, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds within the azabicyclic family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some azabicyclic compounds have shown effectiveness against various bacterial and fungal strains.
  • Antiprotozoal Activity : Studies have demonstrated that certain derivatives can inhibit protozoan parasites, such as those causing malaria and sleeping sickness .
  • Analgesic Effects : Compounds related to this structure have been identified as potent antinociceptive agents, acting on opioid receptors .

Antiprotozoal Activity

A study involving azabicyclo-nonane derivatives revealed significant antiprotozoal effects against Plasmodium falciparum, with IC50 values in the submicromolar range (0.023–0.694 µM) . The activity was highly dependent on the substitution patterns on the bicyclic framework.

CompoundIC50 (µM)Selectivity Index
Compound 60.023High
Compound 70.033Moderate
Compound 120.088High

Analgesic Properties

The compound's structural relatives have been studied for their analgesic properties through their action as delta opioid agonists. One specific derivative was metabolized to a secondary amide that exhibited potent antinociceptive effects in vivo .

Case Study 1: Antimalarial Activity

In a study focused on the synthesis and testing of azabicyclo-nonane derivatives, researchers found that compounds with specific substitutions showed remarkable activity against P. falciparum NF54 strain. The most active compounds were those with a 2-amino or 2,6-diamino substitution pattern, indicating that structural modifications can enhance efficacy .

Case Study 2: Opioid Receptor Interaction

Another study explored the SAR (structure-activity relationship) of N-alkyl derivatives derived from 8-azabicyclo[3.2.1]octane, where certain compounds demonstrated selectivity towards micro-opioid receptors, suggesting potential for pain management therapies .

Q & A

Q. What are the foundational synthetic routes for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one, and how are key intermediates stabilized?

Methodological Answer: The synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a precursor amine, followed by coupling with 3,3-diphenylpropan-1-one. Critical steps include:

  • Cyclization Optimization: Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during bicyclo formation .
  • Ketone Coupling: Nucleophilic acyl substitution under anhydrous conditions to avoid hydrolysis of the enone intermediate .
  • Intermediate Stabilization: Low-temperature (-20°C) reaction conditions to prevent epimerization at chiral centers .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying bicyclic framework geometry and diphenylpropanone substitution patterns. Key diagnostic signals include deshielded protons on the bicyclo[3.2.1]octene ring (δ 5.8–6.2 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguity, particularly for the azabicyclo core and enone conformation. Displacement ellipsoid analysis at 30% probability confirms bond angles and torsional strain .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 364.4) and isotopic distribution .

Q. How does this compound’s bicyclic framework influence its reactivity in nucleophilic addition reactions?

Methodological Answer: The 8-azabicyclo[3.2.1]octene system exhibits constrained geometry, leading to:

  • Regioselective Reactivity: Nucleophiles preferentially attack the less sterically hindered C2 position due to torsional strain at C1 .
  • Steric Shielding: The diphenylpropanone moiety limits access to the carbonyl group, favoring reactions with small nucleophiles (e.g., Grignard reagents) over bulkier agents .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?

Methodological Answer:

  • Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during bicyclo formation to enforce enantioselectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring endo stereochemistry, while non-polar solvents (toluene) promote exo products .
  • Catalytic Asymmetric Synthesis: Use of chiral catalysts (e.g., BINAP-metal complexes) for kinetic resolution during ketone coupling .

Q. What strategies address contradictory bioactivity data in receptor-binding assays?

Methodological Answer: Contradictions often arise from:

  • Receptor Subtype Selectivity: Use radioligand displacement assays (e.g., with ³H-spiperone for dopamine D2 receptors) to differentiate binding affinities across subtypes .
  • Metabolic Instability: Pre-incubate compounds with liver microsomes to identify labile sites (e.g., enone oxidation) and design stabilized analogs .
  • Conformational Flexibility: Molecular dynamics simulations (MD) can predict bioactive conformers, guiding rigidification via substituent addition .

Q. How does structural modification of the diphenylpropanone moiety impact pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Replace phenyl groups with fluorinated or heteroaromatic rings to modulate lipophilicity (measured via shake-flask method) .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) at para-positions to slow CYP450-mediated oxidation .
  • Solubility Enhancement: Synthesize phosphate prodrugs of the ketone group to improve aqueous solubility for in vivo studies .

Q. What computational methods are effective for predicting binding modes to tropane alkaloid targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger’s Glide with tropane-binding site templates (e.g., serotonin transporter PDB: 5I73) to prioritize derivatives .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent effects on binding affinity .
  • QM/MM Hybrid Models: Assess charge distribution in the azabicyclo core to optimize electrostatic complementarity .

Q. How can reaction yields be improved during scale-up without compromising purity?

Methodological Answer:

  • Flow Chemistry: Continuous processing minimizes side reactions (e.g., enone dimerization) by reducing residence time .
  • Crystallization-Driven Purification: Use solvent mixtures (e.g., EtOAc/heptane) to isolate high-purity crystals (>99% by HPLC) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.